Calcium selenite

Übersicht

Beschreibung

Calcium selenite is a hydrous calcium sulfate mineral . It is composed of hydrous calcium sulfate and is known for its transparent to translucent appearance . It occurs in various colors, such as colorless, white, gray, brown, beige, orange, pink, yellow, light red, and green . Its most common form is white, translucent crystals with striations and a vitreous luster .

Synthesis Analysis

Selenium-incorporated hydroxyapatite (HAp:Se) particles have been synthesized by a modified aqueous precipitation method using calcium (Ca(NO3)2·4H2O) and phosphate ((NH4)2HPO4) salts and sodium selenite (Na2SeO3) . The effects of selenium incorporation and post-synthesis calcination treatment (900–1100 °C) on physical and chemical properties and crystal structure of resultant HAp powders have been investigated .Molecular Structure Analysis

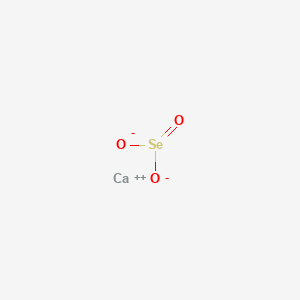

The polyhedron around the calcium atoms is pentagonal bipyramidal and the selenite group forms a trigonal pyramid with Se and O atoms at the apices . These pyramids form layers parallel to the bc plane which are connected by hydrogen bonds involving crystal water .Chemical Reactions Analysis

Calcium-based sorbents are usually selected to capture SeO2 via a chemical reaction to form calcium selenite (CaSeO3) . Ghosh-Dastidar et al. found that Se could be captured by absorbent powder such as hydrated lime (Ca(OH)2) .Physical And Chemical Properties Analysis

At 23°C, CaSeO3·H2O and Ca(HSeO3)·2H2O are the stable calcium selenites . CaSeO3·H2O exists over the pH range 12.5–3.7, making it the most important phase for natural systems as well as most technological applications . Ca(HSeO3)·2H2O is the more acidic phase; it exists over the pH range 3.7– 0.4 .Wissenschaftliche Forschungsanwendungen

Role in Cataract Formation and Ophthalmology : Calcium selenite plays a significant role in cataract formation, especially in cases of selenium overdose. Research shows that lens calcium concentrations in rats treated with selenite were increased more than five-fold, indicating a crucial role in cataractogenesis due to calcium accumulation in the lens. This has been studied extensively in models of selenite overdose cataract, providing insights into the role of calcium in cataract formation and potential avenues for anti-cataract drug testing (Shearer & David, 1982), (Shearer et al., 1997), (David & Shearer, 1984).

Environmental and Industrial Applications : Studies have shown the efficacy of calcium-based sorbents in capturing selenium oxide, a volatile trace metal emission from coal-fired combustors and utility boilers. Calcium selenite forms as a result of a chemical reaction between the sorbent and selenium oxide, indicating its potential use in environmental protection and industrial applications (Agnihotri et al., 1998).

Agricultural and Nutritional Significance : Calcium selenite has been studied for its effects on the growth and nutritional content of crops. For instance, selenium biofortification in rice shows that soil application of calcium selenite can influence the selenium content in rice, which is crucial for human health due to selenium's antioxidant properties (Boldrin et al., 2013).

Cancer Research : Calcium selenite has been evaluated in the context of cancer chemotherapy, particularly in the study of the anticancer effects of selenium in multistage hepatocarcinogenesis. Research indicates that selenium supplementation, including calcium selenite, can alter the mineral content in the body, suggesting a potential role in cancer chemoprevention (Thirunavukkarasu & Sakthisekaran, 2003).

Biomedical Applications : Calcium selenite has been incorporated into biomimetic systems for potential applications in osteosarcoma therapy. Research in this area focuses on preparing selenium-substituted calcium phosphate systems for therapeutic purposes, highlighting its potential role in cancer treatment and bone repair (Ressler et al., 2021).

Zukünftige Richtungen

Selenites belong to a particular mineral system, whose components are chemical elements required to construct the crystal structure of a mineral . All selenites and selenates are divided into two groups: anhydrous selenites (I) and hydrous selenites and selenates (II) . The paper also presents systematized data published on the thermodynamics of selenites, which are formed in the weathering zone of sulfide and selenide ores, and determines approaches to the quantitative physicochemical modeling of formation conditions .

Eigenschaften

IUPAC Name |

calcium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZXJRBXKTZILP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSeO3, CaO3Se | |

| Record name | calcium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929901 | |

| Record name | Calcium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium selenite | |

CAS RN |

13780-18-2 | |

| Record name | Calcium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM88Q44QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)

![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)

![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)